While the compound can be purchased from several chemical suppliers, no scientific publications or patents explicitly mention its use in research. This suggests that the research involving this specific molecule is either:
Here are some suggestions for further exploration:
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is an organic compound classified within the indene family. Its structure features a bromoethoxy substituent attached to the indene ring, which contributes to its unique chemical properties. This compound is identified by the Chemical Abstracts Service number 82827-58-5 and is notable for its potential applications in organic synthesis and medicinal chemistry.
Research indicates that 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene exhibits potential biological activities. It has been investigated for:
The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene can be accomplished through several methods:
This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. Specifically, 2-bromoethanol reacts with 2,3-dihydro-1H-indene in the presence of a strong base like sodium hydride or potassium hydride to form the desired ether.
For large-scale production, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may enhance efficiency and scalability.
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has diverse applications across various fields:
Studies on the interactions of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene with biological targets are ongoing. These investigations focus on understanding its mechanisms of action, particularly in relation to its antimicrobial and anticancer properties. The compound's ability to form hydrogen bonds and engage in π-stacking interactions may influence its biological efficacy .
The following compounds share structural similarities with 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene:
Compound Name | Structural Features |
---|---|
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | Contains a benzodioxine ring instead of an indene ring. |
1,4-Bis(2-bromoethoxy)benzene | Features two bromoethoxy groups on a benzene ring. |
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | Contains methoxy groups and additional methyl substituents. |
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is distinguished by its indene core structure, which imparts unique chemical and physical properties compared to other similar compounds. The presence of the bromoethoxy group allows for versatile modifications that enhance its utility as an intermediate in organic synthesis .